11-Tetradecen-9-yn-1-ol, commonly referred to as (11E)-11-tetradecen-1-ol, is a long-chain unsaturated alcohol with the molecular formula and a molecular weight of approximately 212.3715 g/mol. This compound features a terminal alcohol group and a carbon-carbon triple bond (alkyne) located at the 9th carbon position, with the double bond in the E configuration at the 11th position. It is primarily known for its role in pheromone synthesis in various insect species, particularly in agricultural contexts where it serves as an attractant for pest management .
These reactions make it versatile for various synthetic applications in organic chemistry and industry .
11-Tetradecen-9-yn-1-ol exhibits notable biological activity, primarily as a pheromone component. In insects, it plays a critical role in mating behaviors by attracting males to females. This has significant implications in pest control strategies, as synthetic versions of this compound are used to disrupt mating patterns of agricultural pests, thereby reducing crop damage . Additionally, its potential antimicrobial properties are being explored, although more research is needed to fully understand its efficacy against various pathogens.
The synthesis of 11-tetradecen-9-yn-1-ol can be achieved through several methods:
These methods highlight the compound's accessibility for both laboratory synthesis and industrial production .
The primary applications of 11-tetradecen-9-yn-1-ol include:
Its multifunctionality makes it valuable across various sectors including agriculture, food production, and chemical manufacturing .
Studies on 11-tetradecen-9-yn-1-ol have focused on its interactions with insect receptors and its effectiveness as a pheromone. Research indicates that this compound binds selectively to specific olfactory receptors in male insects, triggering attraction behaviors. Additionally, studies have shown that when used in traps or dispensers, it significantly enhances capture rates of target pest species compared to controls without the pheromone .
Several compounds share structural similarities with 11-tetradecen-9-yn-1-ol. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
11-Tetradecenyl Acetate | Ester derivative used as a pheromone; more lipophilic than the alcohol. | |
9,11-Tetradecadien-1-ol | Contains two double bonds; different reactivity and biological activity. | |
Hexadec-9-yn-1-ol | Longer carbon chain; similar alkyne structure but different applications. |
The uniqueness of 11-tetradecen-9-yn-1-ol lies in its specific configuration and role as a pheromone component that is particularly effective for certain insect species, making it distinct among similar compounds .